6-乙氧基嘌呤

描述

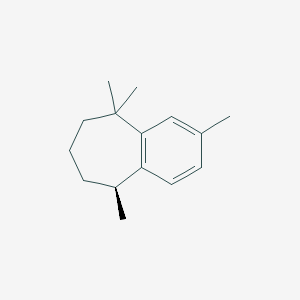

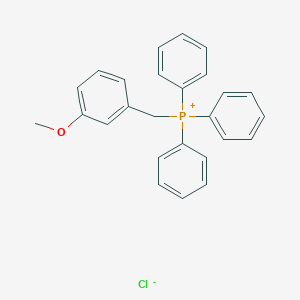

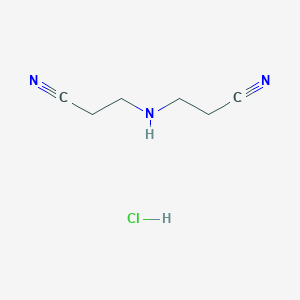

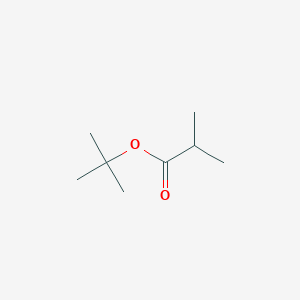

6-Ethoxypurine is a useful research compound. Its molecular formula is C7H8N4O and its molecular weight is 164.16 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Ethoxypurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19074. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Ethoxypurine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxypurine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学性质:

- Kawashima和Kumashiro(1969年)合成了6-乙氧基嘌呤3-N-氧化物,并研究了它们转化为嘌呤3-N-氧化物的过程,从而提供了关于6-乙氧基嘌呤衍生物的化学行为的见解 (Kawashima & Kumashiro, 1969)。

- Yamane,Matsuda和Ueda(1980年)探讨了6-甲基磺酰基嘌呤核糖苷与碳亲核试剂的反应,包括合成6-乙氧羰基甲基嘌呤核糖苷 (Yamane, Matsuda, & Ueda, 1980)。

生物活性和潜在的治疗应用:

- Nauš等人(2014年)研究了一系列带有6位甲氧基的7-(het)芳基和7-乙炔基-7-去氮嘌呤核糖苷,其中包括6-乙氧基嘌呤衍生物,用于它们的细胞毒性、抗微生物和抗HCV活性 (Nauš等人,2014)。

- Česnek,Hocek和Holý(2000年)研究了2-氨基-6-氯-9-{2-[(二异丙氧基磷酰基)甲氧基]乙基}嘌呤及相关化合物的交叉偶联反应,用于合成无环核苷类似物,这对抗病毒和细胞毒活性具有重要意义 (Česnek,Hocek,& Holý,2000)。

毒性和安全性研究:

- Blaszczyk(2006年)评估了与6-乙氧基嘌呤相关的化合物乙氧基喹引起的DNA损伤在人类淋巴细胞中的情况,突出了了解这类化合物潜在致基因毒性影响的重要性 (Blaszczyk, 2006)。

- Blaszczyk和Skolimowski(2015年)回顾了乙氧基喹的细胞毒性和基因毒性,这有助于理解与6-乙氧基嘌呤衍生物相关的安全性和潜在风险的背景 (Blaszczyk & Skolimowski, 2015)。

安全和危害

作用机制

Target of Action

6-Ethoxypurine, also known as 6-ethoxy-7H-purine, is a purine derivative. It is hypothesized to interact with proteins through various means, including hydrogen bonding, electrostatic interactions, and covalent bonds .

Mode of Action

It is believed to interact with its targets, potentially altering their function and leading to changes at the cellular level .

Biochemical Pathways

6-Ethoxypurine, being a purine derivative, may be involved in purine metabolism. Purine and pyrimidine biosynthesis pathways are highly conserved in nature. The purine ring is built on PRPP (phosphoribosyl pyrophosphate), and these pathways play a significant role in physiology and metabolism .

Result of Action

The molecular and cellular effects of 6-Ethoxypurine’s action are not well-documented. Given its potential interaction with proteins, it may influence various cellular processes. More research is needed to fully understand these effects .

生化分析

Biochemical Properties

6-Ethoxypurine is known to inhibit the enzyme ribonucleotide reductase, which converts ribonucleotides to deoxyribonucleotides . This interaction with ribonucleotide reductase is crucial as it impacts the synthesis of DNA and RNA, thereby influencing various biochemical reactions.

Cellular Effects

The cellular effects of 6-Ethoxypurine are primarily related to its role as an inhibitor of ribonucleotide reductase By inhibiting this enzyme, 6-Ethoxypurine can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 6-Ethoxypurine involves its interaction with the enzyme ribonucleotide reductase . By inhibiting this enzyme, 6-Ethoxypurine prevents the conversion of ribonucleotides to deoxyribonucleotides, thereby potentially influencing gene expression and other molecular processes.

Metabolic Pathways

6-Ethoxypurine is involved in the metabolic pathway of purine metabolism, specifically in the process of converting ribonucleotides to deoxyribonucleotides

属性

IUPAC Name |

6-ethoxy-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLKPGJBYUTIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170517 | |

| Record name | 1H-Purine, 6-ethoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17861-06-2 | |

| Record name | 6-Ethoxy-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17861-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxypurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017861062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17861-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine, 6-ethoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxy-1H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ETHOXYPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKE4MT86VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of modifying the 6-position of purine analogs on their interaction with Purine Nucleoside Phosphorylase (PNP)?

A: Research indicates that substitutions at the 6-position of purine analogs significantly influence their interaction with PNP. A study investigating 6-aryloxy- and 6-arylalkoxy-2-chloropurines demonstrated that the size and rigidity of the substituent at the 6-position play a crucial role in determining the inhibitory potency against Escherichia coli PNP. [] Bulky substituents like 2,4,6-trimethylphenoxy resulted in weak inhibition, while more flexible substituents like benzyloxy or 2-phenyl-1-ethoxy exhibited potent inhibition. [] This suggests that a proper fit within the enzyme's active site is crucial for effective interaction and inhibition. Interestingly, the study also observed that the R-stereoisomer of 2-chloro-6-(1-phenyl-1-ethoxy)purine displayed significantly higher inhibitory activity than its S counterpart. [] This highlights the importance of stereochemistry in influencing binding affinity and inhibitory potency.

Q2: How does 6-ethoxypurine compare to other purine arabinosides in terms of inhibiting human hematopoietic progenitor cells?

A: Studies on human bone marrow cells revealed that 6-ethoxypurine arabinoside, unlike other tested purine arabinosides, did not inhibit colony formation by progenitor cells, even at concentrations exceeding 50 μM. [] This contrasts with 6-methoxypurine arabinoside, adenine arabinoside, and hypoxanthine arabinoside, which showed inhibitory effects. [] The lack of inhibition by 6-ethoxypurine arabinoside could be attributed to its inefficient conversion to hypoxanthine arabinoside by adenosine deaminase. [] This suggests that the 6-ethoxy group may hinder the interaction with adenosine deaminase, preventing the formation of the active metabolite.

Q3: Can 6-ethoxypurine be synthesized, and are there established synthetic routes?

A: Yes, 6-ethoxypurine can be synthesized. One established method involves the direct oxidation of 6-ethoxypurine with hydrogen peroxide in an aqueous acetic acid solution. [] This method leads to the formation of 6-ethoxypurine 3-N-oxide. [] This highlights that specific reaction conditions can be employed to achieve the desired oxidation state and regioselectivity in the product.

Q4: What is the significance of understanding the biotransformation of compounds like 6-ethoxypurine arabinoside in in vitro toxicity assessments?

A: Research emphasizes the critical role of considering compound biotransformation during in vitro toxicity studies. [] The study demonstrated that both 6-methoxypurine arabinoside and adenine arabinoside are converted to hypoxanthine arabinoside by adenosine deaminase in the same conditions used for BFU-E assays. [] This in situ conversion significantly impacted the observed toxicity, as the parent compounds displayed different inhibitory potencies compared to their metabolite. Therefore, neglecting the biotransformation of compounds during in vitro toxicity assessments can lead to inaccurate conclusions about their true toxicity profile. This highlights the importance of incorporating metabolic competence into in vitro models to improve the accuracy and relevance of toxicity predictions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)